Cas no 1341997-82-7 (4-Methyl-1-(6-methylpiperidin-3-yl)piperidine)

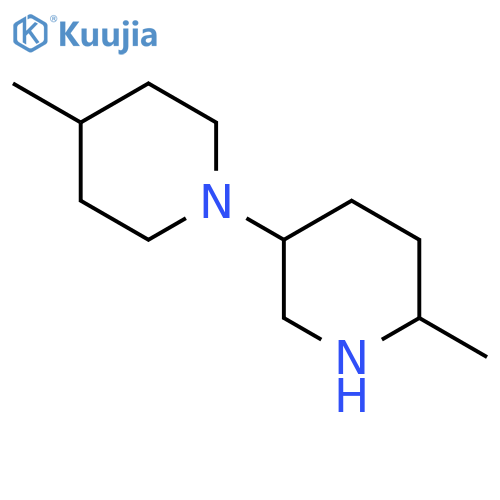

1341997-82-7 structure

商品名:4-Methyl-1-(6-methylpiperidin-3-yl)piperidine

CAS番号:1341997-82-7

MF:C12H24N2

メガワット:196.332363128662

CID:5273036

4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-methyl-1-(6-methylpiperidin-3-yl)piperidine

- 1,3'-Bipiperidine, 4,6'-dimethyl-

- 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine

-

- インチ: 1S/C12H24N2/c1-10-5-7-14(8-6-10)12-4-3-11(2)13-9-12/h10-13H,3-9H2,1-2H3

- InChIKey: IREOBIMJNQEFAC-UHFFFAOYSA-N

- ほほえんだ: N1(CCC(C)CC1)C1CNC(C)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 173

- トポロジー分子極性表面積: 15.3

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-697936-0.5g |

4-methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95.0% | 0.5g |

$739.0 | 2025-03-12 | |

| Enamine | EN300-697936-10.0g |

4-methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95.0% | 10.0g |

$3315.0 | 2025-03-12 | |

| Enamine | EN300-697936-0.05g |

4-methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95.0% | 0.05g |

$647.0 | 2025-03-12 | |

| Enamine | EN300-697936-1.0g |

4-methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95.0% | 1.0g |

$770.0 | 2025-03-12 | |

| Enamine | EN300-697936-2.5g |

4-methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95.0% | 2.5g |

$1509.0 | 2025-03-12 | |

| Enamine | EN300-697936-5.0g |

4-methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95.0% | 5.0g |

$2235.0 | 2025-03-12 | |

| Enamine | EN300-697936-0.25g |

4-methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95.0% | 0.25g |

$708.0 | 2025-03-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057852-1g |

4-Methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95% | 1g |

¥4991.0 | 2023-04-03 | |

| Enamine | EN300-697936-0.1g |

4-methyl-1-(6-methylpiperidin-3-yl)piperidine |

1341997-82-7 | 95.0% | 0.1g |

$678.0 | 2025-03-12 |

4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

1341997-82-7 (4-Methyl-1-(6-methylpiperidin-3-yl)piperidine) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量